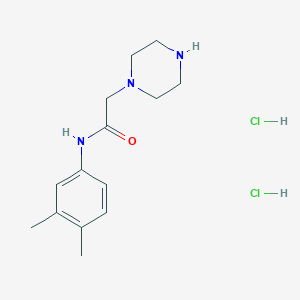

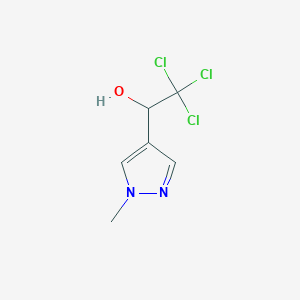

![molecular formula C12H25Cl2N3O B1396433 N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride CAS No. 1452516-78-7](/img/structure/B1396433.png)

N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride

説明

“N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride” is a versatile chemical compound used in scientific research. Its unique structure enables various applications, including drug development1.

Synthesis Analysis

The synthesis of this compound involves combining propan-2-amine , propan-2-ol , and dihydrochloride . Detailed synthetic pathways and reaction conditions would need to be explored in relevant literature.

Molecular Structure Analysis

The molecular formula of this compound suggests the presence of a pyrimidine ring (2-methylpyrimidin-4-yl) attached to a propan-2-amine group. The propan-2-ol and dihydrochloride moieties contribute to its overall structure. Further investigations into its stereochemistry, bond angles, and functional groups are essential.

Chemical Reactions Analysis

Understanding the reactivity of this compound involves studying its behavior under various conditions. Investigate its susceptibility to nucleophilic or electrophilic attacks, acid-base reactions, and potential transformations.

Physical And Chemical Properties Analysis

- Solubility : Determine its solubility in different solvents (water, organic solvents).

- Melting and Boiling Points : Investigate its melting and boiling points.

- Color and Odor : Describe its appearance and odor.

- Stability : Assess its stability under varying conditions (light, temperature, humidity).

科学的研究の応用

Advanced Oxidation Processes

Nitrogen-containing compounds, including amines, are pivotal in various industrial and agricultural applications but pose environmental and health risks due to their recalcitrance and toxicity. Advanced oxidation processes (AOPs) have been highlighted as effective methods for degrading nitrogen-containing hazardous compounds, improving the efficacy of water treatment schemes. This approach is crucial for managing the environmental impact of nitrogenous waste, showcasing the importance of chemical research in environmental protection and sustainability. The research underscores the potential of AOPs to address global concerns about water pollution and health risks associated with nitrogen-containing compounds, indicating a significant area of application for related chemical studies (Bhat & Gogate, 2021).

Bio-inspired Materials

The development of bio-inspired adhesive materials has gained significant attention for medical applications, including wound healing, tissue sealants, and hemostatic materials. Research into mimicking the adhesive proteins of mussels, which demonstrate robust wet-resistant adhesion, has led to the creation of novel polymers like chitosan-catechol. These materials promise advancements in biocompatible adhesives for medical use, illustrating how chemical research contributes to innovative healthcare solutions (Ryu, Hong, & Lee, 2015).

Corrosion Inhibition

The exploration of carbohydrate polymers as corrosion inhibitors presents a sustainable approach to protecting metal substrates in various environments. This research is pivotal for extending the lifespan of metal components in industrial applications, highlighting the role of chemical studies in material science and engineering. Understanding the mechanisms through which these biopolymers protect against corrosion can lead to the development of greener, more efficient corrosion inhibitors, demonstrating the compound's relevance in developing sustainable industrial solutions (Umoren & Eduok, 2016).

Safety And Hazards

- Toxicity : Investigate its toxicity profile (LD50, adverse effects).

- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

- Environmental Impact : Assess its impact on the environment.

将来の方向性

- Biological Studies : Investigate its effects on specific cell lines or animal models.

- Drug Development : Explore its potential as a therapeutic agent.

- Structural Modifications : Design derivatives for improved properties.

Remember that this analysis is based on available information, and further research is necessary to uncover additional insights. For a more detailed understanding, consult relevant scientific papers2. 🧪🔬

特性

IUPAC Name |

N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.C3H8O.2ClH/c1-7(2)11-6-9-4-5-10-8(3)12-9;1-3(2)4;;/h4-5,7,11H,6H2,1-3H3;3-4H,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDXVJWWITWXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)CNC(C)C.CC(C)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1396352.png)

![2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1396355.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396357.png)

![4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1396358.png)

![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1396359.png)

![2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396366.png)

![2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1396368.png)